2-(Azetidin-1-yl)-6-chloropyridine
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Overview
Description
2-(Azetidin-1-yl)-6-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-chloropyridine can be achieved through various methods. One common approach involves the reaction of 6-chloropyridine with azetidine under specific conditions. For instance, the reaction can be catalyzed by molecular iodine under microwave irradiation, which provides a green and efficient method for the synthesis of azetidinone derivatives . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-6-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, boronic acids, and various nucleophiles. Reaction conditions often involve the use of microwave irradiation, catalytic systems, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2-(Azetidin-1-yl)-6-chloropyridine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, including beta-lactam antibiotics and other biologically active compounds.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Azetidin-1-yl)-6-chloropyridine include other azetidine derivatives and chloropyridine compounds. Examples include:
2-Azetidinone Derivatives: These compounds share the azetidine ring and exhibit similar chemical properties.
Chloropyridine Derivatives: Compounds with a chloropyridine moiety that have different substituents on the pyridine ring.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the chloropyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H9ClN2 |
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Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-1-4-8(10-7)11-5-2-6-11/h1,3-4H,2,5-6H2 |
InChI Key |
GCXXXVXQWIKEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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